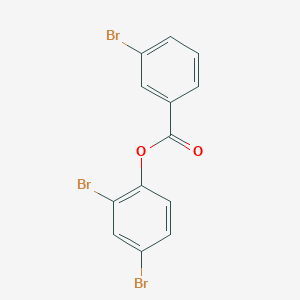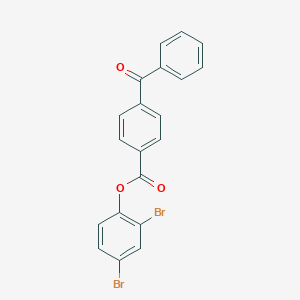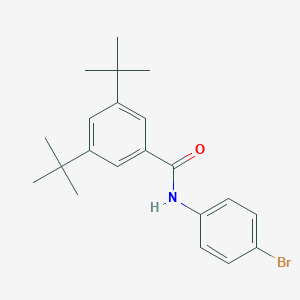![molecular formula C17H21NO3 B375749 6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 132242-33-2](/img/structure/B375749.png)
6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry . This compound features a unique structure with methoxy groups at positions 6 and 7, a furan ring, and a dihydroisoquinoline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenethylamine with 5-methylfurfural under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
科学的研究の応用
6,7-Dimethoxy-2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
作用機序
The mechanism of action of 6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline core. This interaction can modulate biochemical pathways involved in cell signaling, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the furan ring.
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a methyl group instead of the furan ring.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the furan ring and the methyl group.
Uniqueness
The presence of the 5-methylfuran-2-yl group in 6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline imparts unique chemical properties and potential biological activities that are not observed in its simpler analogs .
特性
CAS番号 |
132242-33-2 |
|---|---|
分子式 |
C17H21NO3 |
分子量 |
287.35g/mol |
IUPAC名 |
6,7-dimethoxy-2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H21NO3/c1-12-4-5-15(21-12)11-18-7-6-13-8-16(19-2)17(20-3)9-14(13)10-18/h4-5,8-9H,6-7,10-11H2,1-3H3 |
InChIキー |
DUDCONSCZAQBCP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
正規SMILES |
CC1=CC=C(O1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(isobutyrylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B375670.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B375671.png)
![1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B375674.png)
![2-benzyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B375675.png)
![4-{[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methyl}morpholine](/img/structure/B375676.png)


![(3,5-DINITROPHENYL)[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]METHANONE](/img/structure/B375679.png)



![2-{[4-(2-methylphenyl)-2,6-diphenyl-4H-pyran-3-yl]methylene}malononitrile](/img/structure/B375688.png)

